molecular formula C12H16N2 B12469578 N-phenyl-3,4,5,6-tetrahydro-2H-azepin-7-amine

N-phenyl-3,4,5,6-tetrahydro-2H-azepin-7-amine

Cat. No.: B12469578
M. Wt: 188.27 g/mol
InChI Key: ILQXDAKQIIOZDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-PHENYL-4,5,6,7-TETRAHYDRO-3H-AZEPIN-2-AMINE is a heterocyclic compound that features a seven-membered ring with nitrogen and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-PHENYL-4,5,6,7-TETRAHYDRO-3H-AZEPIN-2-AMINE typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the intermediate hydrazone, which then undergoes cyclization to yield the desired azepine derivative .

Industrial Production Methods

Industrial production methods for N-PHENYL-4,5,6,7-TETRAHYDRO-3H-AZEPIN-2-AMINE often involve large-scale batch reactions using similar synthetic routes as described above. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-PHENYL-4,5,6,7-TETRAHYDRO-3H-AZEPIN-2-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce fully saturated azepine derivatives .

Scientific Research Applications

N-PHENYL-4,5,6,7-TETRAHYDRO-3H-AZEPIN-2-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-PHENYL-4,5,6,7-TETRAHYDRO-3H-AZEPIN-2-AMINE involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azepine derivatives such as 2-phenyl-4,5,6,7-tetrahydro-1H-indoles and 4,5,6,7-tetrahydroindol-4-ones .

Uniqueness

N-PHENYL-4,5,6,7-TETRAHYDRO-3H-AZEPIN-2-AMINE is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

N-phenyl-3,4,5,6-tetrahydro-2H-azepin-7-amine

InChI

InChI=1S/C12H16N2/c1-3-7-11(8-4-1)14-12-9-5-2-6-10-13-12/h1,3-4,7-8H,2,5-6,9-10H2,(H,13,14)

InChI Key

ILQXDAKQIIOZDZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NCC1)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.